

# Spectroscopic Analysis of 3-Hydroxy-6-methyl-2-nitropyridine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hydroxy-6-methyl-2-nitropyridine

Cat. No.: B146962

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Hydroxy-6-methyl-2-nitropyridine** (CAS No: 15128-90-2), a key intermediate in synthetic organic chemistry. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Hydroxy-6-methyl-2-nitropyridine**, facilitating easy reference and comparison.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.44	Singlet	-	3H	-CH <sub>3</sub>
7.52	Doublet	8.5	1H	Ar-H
7.58	Doublet	8.5	1H	Ar-H

Solvent: DMSO-d<sub>6</sub>, Spectrometer Frequency: 300 MHz[1]

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data

Experimental  $^{13}\text{C}$  NMR data for **3-Hydroxy-6-methyl-2-nitropyridine** is not readily available in the public domain. Predicted chemical shifts based on computational models are provided below.

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~17.5	-CH <sub>3</sub>
~126.0	C-5
~138.0	C-4
~142.0	C-2
~150.0	C-6
~155.0	C-3

Note: These are predicted values and should be confirmed by experimental data.

## Table 3: IR Spectroscopic Data

A detailed vibrational analysis of **3-Hydroxy-6-methyl-2-nitropyridine** has been conducted using FT-IR and FT-Raman spectroscopy. The characteristic absorption bands are summarized below. For a comprehensive assignment of all vibrational modes, refer to the work by Karnan et al. (2012).[\[2\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3400-3200	Broad	O-H stretch (Hydrogen-bonded)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
~1600-1475	Medium-Strong	Aromatic C=C stretch
~1550 and ~1350	Strong	Asymmetric and Symmetric N-O stretch (-NO <sub>2</sub> )
~1300-1000	Strong	C-O stretch

**Table 4: Mass Spectrometry Data**

m/z	Ion	Method
153	[M-H] <sup>-</sup>	ESI-Q1MS

Molecular Formula: C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>, Molecular Weight: 154.12 g/mol [\[1\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Hydroxy-6-methyl-2-nitropyridine** was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was vortexed to ensure homogeneity and then transferred to a 5 mm NMR tube.
- Instrumentation: A 300 MHz NMR spectrometer was used for the analysis.
- <sup>1</sup>H NMR Data Acquisition:
  - Pulse Program: Standard single-pulse sequence.

- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K
- Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed. The resulting spectrum was phased and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: For solid-state analysis, single crystals of **3-Hydroxy-6-methyl-2-nitropyridine** were grown by slow evaporation from an ethanol solution. Alternatively, the spectrum can be recorded using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>
  - Resolution: 4 cm<sup>-1</sup>
  - Number of Scans: 32
- Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was then baseline corrected.

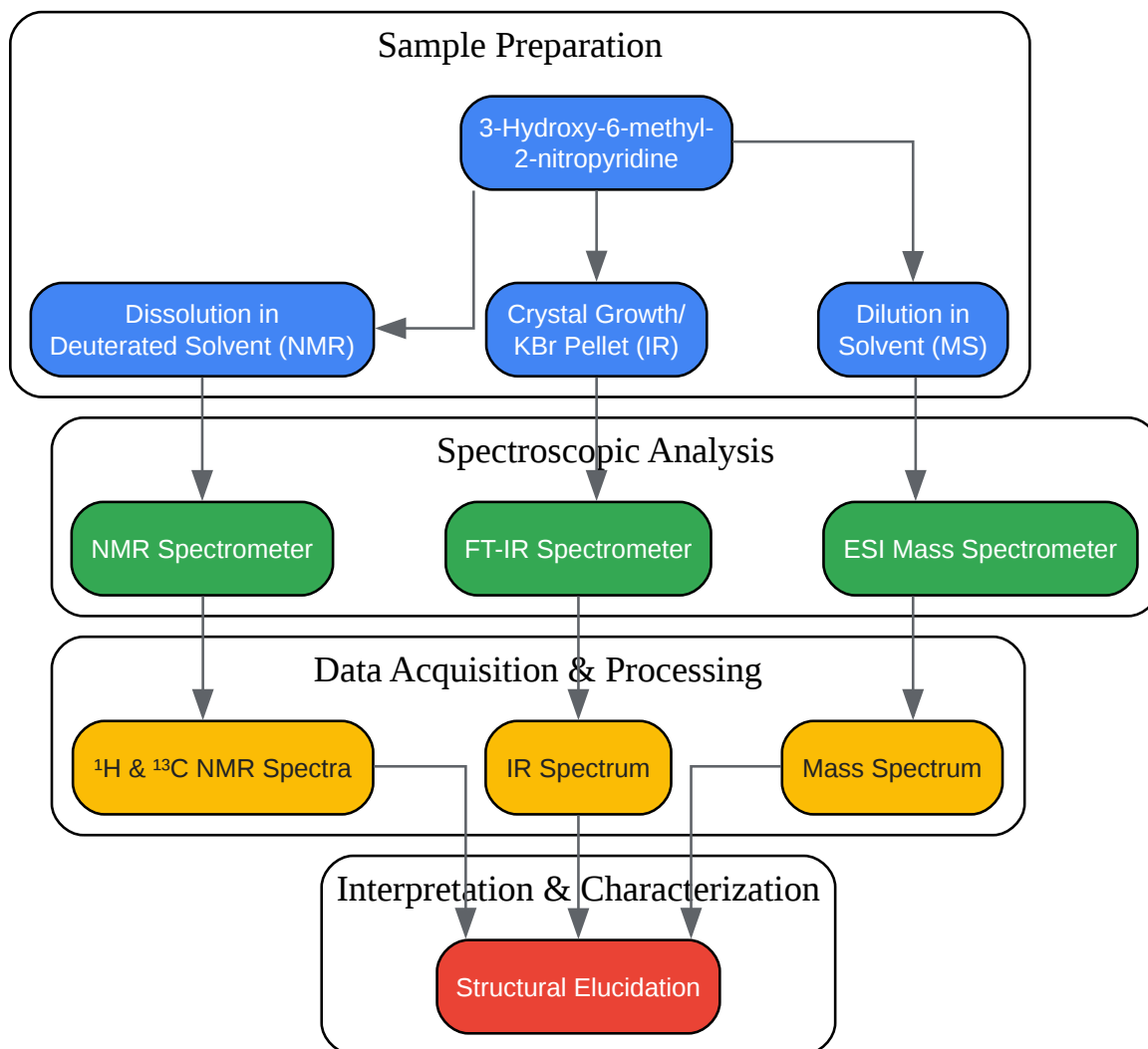
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **3-Hydroxy-6-methyl-2-nitropyridine** was prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

- Data Acquisition:
  - Ionization Mode: Negative Ion Mode
  - Capillary Voltage: 3.5 kV
  - Cone Voltage: 30 V
  - Source Temperature: 120 °C
  - Desolvation Temperature: 300 °C
  - Mass Range: 50-200 m/z
- Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak.

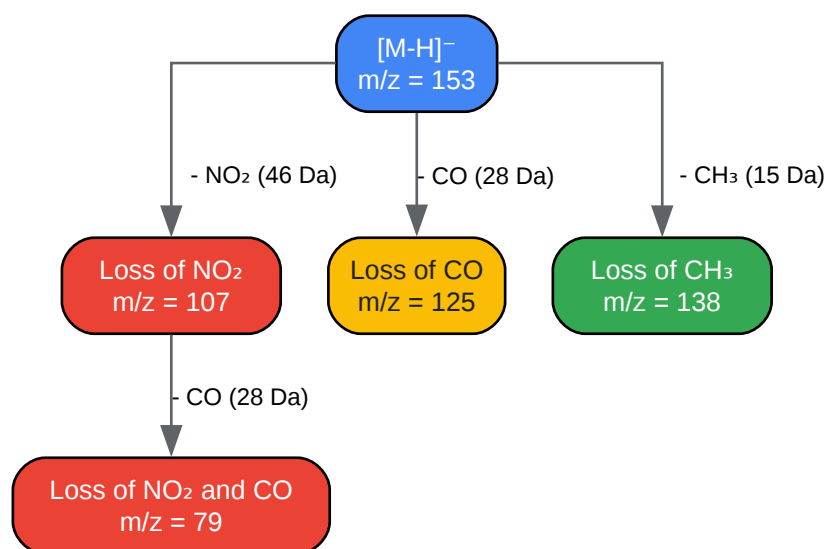
## Visualizations

The following diagrams, generated using Graphviz, illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for **3-Hydroxy-6-methyl-2-nitropyridine** in mass spectrometry.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed ESI-MS fragmentation pathway for **3-Hydroxy-6-methyl-2-nitropyridine**.

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## References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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